N-(6-methylheptan-2-yl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide
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Overview
Description
“N-(6-METHYLHEPTAN-2-YL)-4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE” is a complex organic compound that belongs to the class of carboxamides This compound is characterized by its unique molecular structure, which includes a cyclohexane ring, a benzotriazinone moiety, and a methylheptanyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(6-METHYLHEPTAN-2-YL)-4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of the cyclohexane carboxylic acid derivative, followed by the introduction of the benzotriazinone group through a series of condensation reactions. The final step often involves the attachment of the methylheptanyl side chain under specific conditions such as the presence of a base or a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
“N-(6-METHYLHEPTAN-2-YL)-4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be studied for their potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure suggests it might interact with specific biological targets, making it a candidate for further pharmacological studies.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which “N-(6-METHYLHEPTAN-2-YL)-4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE” exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other carboxamides with cyclohexane rings or benzotriazinone moieties. Examples include:
- N-(2-HEXYL)-4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE
- N-(6-METHYLHEPTAN-2-YL)-4-[(4-OXO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE
Uniqueness
The uniqueness of “N-(6-METHYLHEPTAN-2-YL)-4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE” lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H34N4O2 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-(6-methylheptan-2-yl)-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C23H34N4O2/c1-16(2)7-6-8-17(3)24-22(28)19-13-11-18(12-14-19)15-27-23(29)20-9-4-5-10-21(20)25-26-27/h4-5,9-10,16-19H,6-8,11-15H2,1-3H3,(H,24,28) |
InChI Key |
SFCNLHFNSUGWFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)NC(=O)C1CCC(CC1)CN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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